molecular formula C12H17I B1626424 1-Iodo-2,4-bis(propan-2-yl)benzene CAS No. 2100-20-1

1-Iodo-2,4-bis(propan-2-yl)benzene

Cat. No. B1626424
CAS RN: 2100-20-1
M. Wt: 288.17 g/mol
InChI Key: FOQSTELRKYHMFD-UHFFFAOYSA-N
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Description

1-Iodo-2,4-bis(propan-2-yl)benzene is a chemical compound with the following properties:



  • IUPAC Name : 1-iodo-2,4-diisopropylbenzene

  • Molecular Formula : C₁₂H₁₇I

  • Molecular Weight : 288.17 g/mol

  • Physical Form : Liquid

  • Storage Temperature : Room temperature (RT)



Synthesis Analysis

The synthesis of 1-Iodo-2,4-bis(propan-2-yl)benzene involves introducing an iodine atom onto a 2,4-diisopropylbenzene ring. Specific synthetic methods and reaction conditions may vary, but the overall process aims to achieve the desired substitution.



Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with two isopropyl groups (propan-2-yl) attached at positions 2 and 4. The iodine atom replaces one of the hydrogen atoms on the benzene ring.



Chemical Reactions Analysis

1-Iodo-2,4-bis(propan-2-yl)benzene can participate in various chemical reactions, including:



  • Substitution Reactions : The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) to form new compounds.

  • Arylation Reactions : The compound can serve as an aryl halide in cross-coupling reactions with other aromatic compounds.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)

  • Density : Not specified


Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H319).

  • Precautionary Measures : Handle with care. Avoid contact with skin, eyes, and clothing. Use appropriate protective equipment (P264, P280, P305+P351+P338, P337+P313).

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Research on 1-Iodo-2,4-bis(propan-2-yl)benzene continues to explore its applications in organic synthesis, materials science, and pharmaceuticals. Further investigations into its reactivity, stability, and potential biological activities are warranted.


Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed data, consult relevant peer-reviewed papers and technical documents1.


properties

IUPAC Name

1-iodo-2,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17I/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQSTELRKYHMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475947
Record name 1-Iodo-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2,4-bis(propan-2-yl)benzene

CAS RN

2100-20-1
Record name 1-Iodo-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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